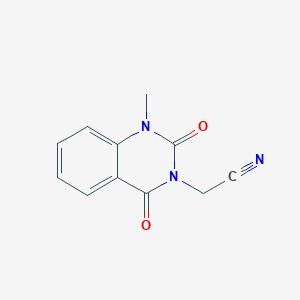
2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile is an organic compound belonging to the class of quinazolines Quinazolines are characterized by a fused ring structure consisting of a benzene ring and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile involves the reaction of isatins with o-amino N-aryl/alkyl benzamides in the presence of iodine and tert-butyl hydroperoxide (TBHP) under reflux in methanol. This method yields the desired product with high efficiency and broad functional group tolerance .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reagents like iodine and TBHP.
化学反应分析
Types of Reactions
2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced quinazoline derivatives.
科学研究应用
2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound has been studied for its potential biological activities, including anticancer properties.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile involves its interaction with molecular targets such as DNA. The compound can act as a DNA intercalator, inserting itself between DNA base pairs and disrupting the DNA structure. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. This mechanism is particularly relevant in its anticancer activity .
相似化合物的比较
Similar Compounds
2,4-Dioxo-1,4-dihydroquinazoline derivatives: These compounds share a similar quinazoline core structure and exhibit comparable biological activities.
1-Methyl-3-substituted quinazolines: These derivatives have modifications at the 3-position, affecting their chemical and biological properties.
Uniqueness
2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a DNA intercalator sets it apart from other quinazoline derivatives, making it a valuable compound for further research in medicinal chemistry.
属性
IUPAC Name |
2-(1-methyl-2,4-dioxoquinazolin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-13-9-5-3-2-4-8(9)10(15)14(7-6-12)11(13)16/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASBDNOFRCTFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
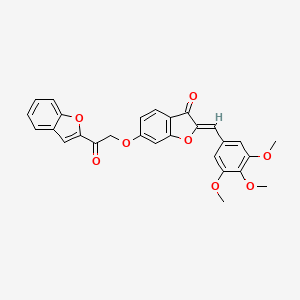
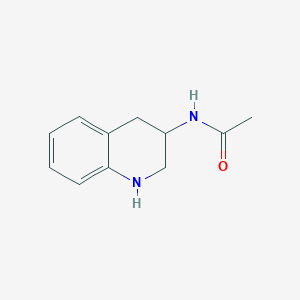
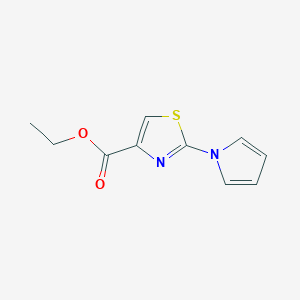
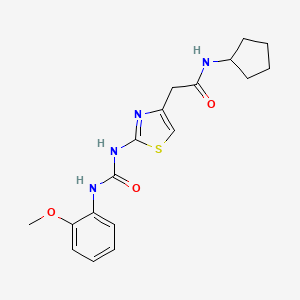
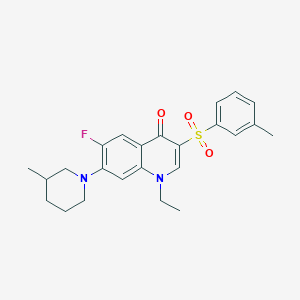
![N-[4-(3-Cyanopyridin-2-yl)oxycyclohexyl]prop-2-enamide](/img/structure/B2770782.png)
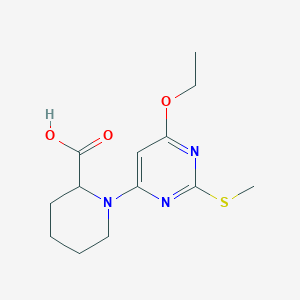
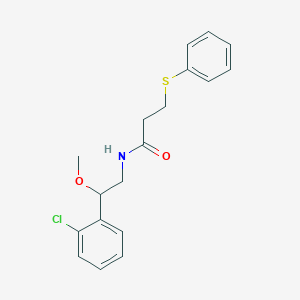
![3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2770787.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2770788.png)
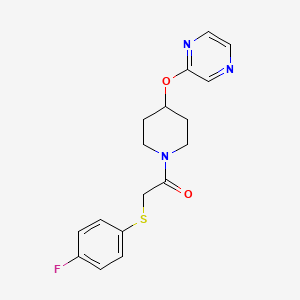
![5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2770791.png)
![(4R)-4-((3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/new.no-structure.jpg)
![2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride](/img/structure/B2770795.png)
